

impact of freeze-thaw cycles on DB04760 activity

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Compound of Interest

Compound Name: DB04760

Cat. No.: B15576644

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Technical Support Center: DB04760

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of **DB04760**, a potent and selective MMP-13 inhibitor, with a focus on the impact of freeze-thaw cycles on its activity.

Frequently Asked Questions (FAQs)

Q1: What is **DB04760**?

A1: **DB04760** is a potent, highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC₅₀ of 8 nM.^{[1][2][3]} It is utilized in research for its potential anticancer activity and its ability to reduce paclitaxel-induced neurotoxicity.^{[1][2][3]}

Q2: How should I store **DB04760** solutions?

A2: **DB04760** is available as a solid powder or as a pre-made solution, typically in DMSO.^[1] For powdered **DB04760**, storage at -20°C is recommended for up to 3 years.^{[1][3]} Once dissolved in a solvent like DMSO, it is critical to aliquot the solution into single-use volumes and store them at -80°C (for up to 2 years) or -20°C (for up to 1 year) to minimize freeze-thaw cycles.^{[1][3]} Some suppliers explicitly state that solutions are unstable and should be prepared fresh.^[2]

Q3: How do repeated freeze-thaw cycles affect the activity of **DB04760**?

A3: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the inactivation of the product.^[1] While specific quantitative data on the percentage of activity loss per cycle for **DB04760** is not readily available in published literature, it is a common issue for many small molecules. The process can lead to degradation, precipitation, or aggregation of the compound, rendering it less effective or inactive. General studies on other molecules have shown that each freeze-thaw cycle can decrease sample reproducibility and integrity by 7-10%.^[4]

Q4: My experimental results using **DB04760** are inconsistent. Could freeze-thaw cycles be the cause?

A4: Yes, inconsistent results are a common consequence of subjecting stock solutions to multiple freeze-thaw cycles. If you are not using single-use aliquots, you may be observing a progressive loss of the inhibitor's potency, leading to variability in your assay results. We highly recommend preparing fresh dilutions from a new, single-use aliquot for each experiment.

Q5: How can I test the stability of my **DB04760** stock solution after freeze-thaw cycles?

A5: You can perform a functional assay to compare the inhibitory activity of a stock solution that has undergone freeze-thaw cycles against a freshly prepared or properly stored single-use aliquot. A dose-response biochemical assay measuring MMP-13 activity is suitable for this purpose. A significant increase in the IC₅₀ value for the freeze-thawed sample would indicate degradation and loss of potency. A detailed protocol is provided below.

Quantitative Data on Freeze-Thaw Stability

As specific stability data for **DB04760** is not publicly available, the following table is provided as a template for researchers to generate and record their own data. The hypothetical data illustrates a potential decline in potency with an increasing number of freeze-thaw cycles.

Number of Freeze-Thaw Cycles	DB04760 Concentration	Percent Inhibition of MMP-13 (Hypothetical)	Calculated IC50 (Hypothetical)	Percent Loss of Potency (Hypothetical)
0 (Fresh Aliquot)	8 nM	50.0%	8.0 nM	0%
1	8 nM	45.2%	9.5 nM	18.8%
3	8 nM	38.1%	13.1 nM	63.8%
5	8 nM	25.5%	22.7 nM	183.8%

Note: Data is for illustrative purposes only. Users should generate their own data following the experimental protocol.

Experimental Protocols

Protocol: Assessing DB04760 Stability via an MMP-13 Fluorogenic Assay

This protocol describes how to quantify the impact of freeze-thaw cycles on the inhibitory activity of **DB04760** using a fluorogenic peptide substrate. The principle relies on the cleavage of a quenched fluorogenic substrate by MMP-13, which produces a fluorescent signal. Active **DB04760** will inhibit this process, leading to a lower signal.

Materials:

- Recombinant human MMP-13
- Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
- **DB04760** stock solution (e.g., 10 mM in DMSO)
- 96-well black microplates
- Fluorometric microplate reader (Excitation/Emission ~325-340 nm / ~390-450 nm)

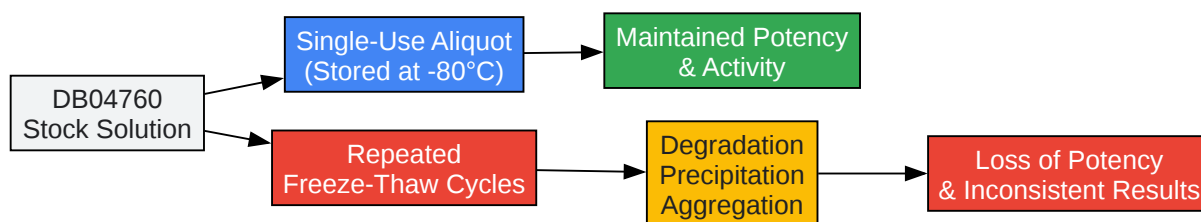
Procedure:

- Prepare **DB04760** Samples:
 - Control (0 Cycles): Thaw a fresh, single-use aliquot of your **DB04760** stock solution.
 - Test (N Cycles): Take a separate aliquot of the **DB04760** stock solution and subject it to the desired number of freeze-thaw cycles. A cycle consists of freezing the sample (e.g., at -20°C or -80°C for at least 1 hour) and then thawing it to room temperature.
- Serial Dilutions:
 - For both the control and test samples, prepare a series of dilutions in Assay Buffer to generate a dose-response curve. A typical starting concentration might be 1 µM, followed by 1:3 serial dilutions.
- Assay Setup (per well):
 - Add 50 µL of Assay Buffer.
 - Add 10 µL of the diluted **DB04760** sample (or DMSO vehicle for positive control).
 - Add 20 µL of recombinant MMP-13 (final concentration ~1-5 nM).
 - Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add 20 µL of the fluorogenic MMP-13 substrate (final concentration ~5-10 µM).
- Measure Fluorescence:
 - Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
- Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the data: Set the rate of the positive control (MMP-13 + substrate, no inhibitor) to 100% activity and the negative control (substrate only, no enzyme) to 0% activity.
- Plot the percent inhibition versus the log of the **DB04760** concentration for both the control and test samples.
- Calculate the IC50 value for each sample using a non-linear regression curve fit. A higher IC50 for the test sample indicates a loss of potency.

Visualizations

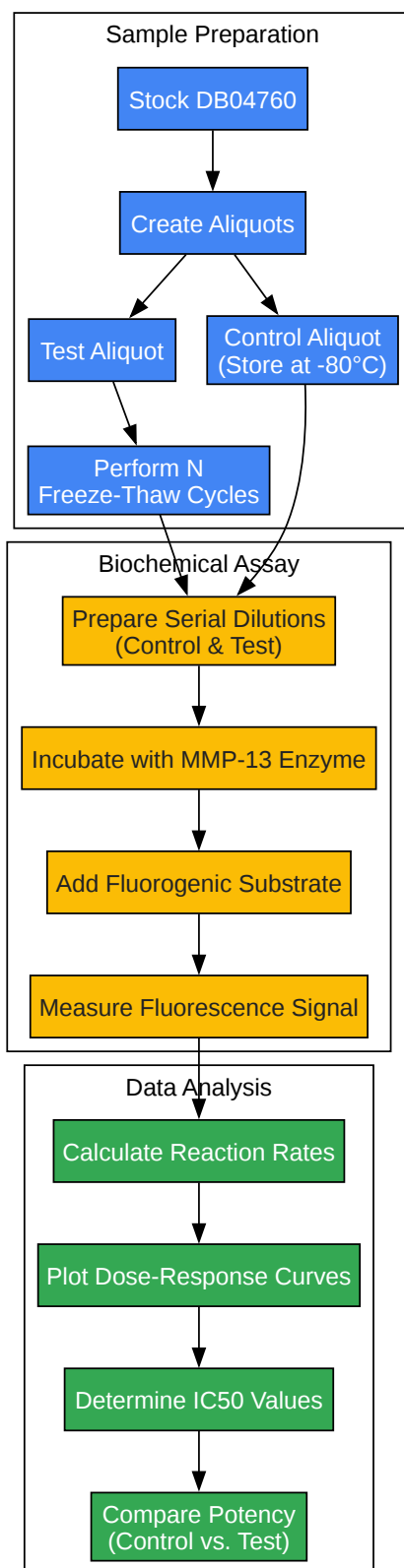
Logical Diagram: Impact of Freeze-Thaw Cycles



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Caption: Recommended handling vs. the detrimental effects of freeze-thaw cycles on **DB04760**.

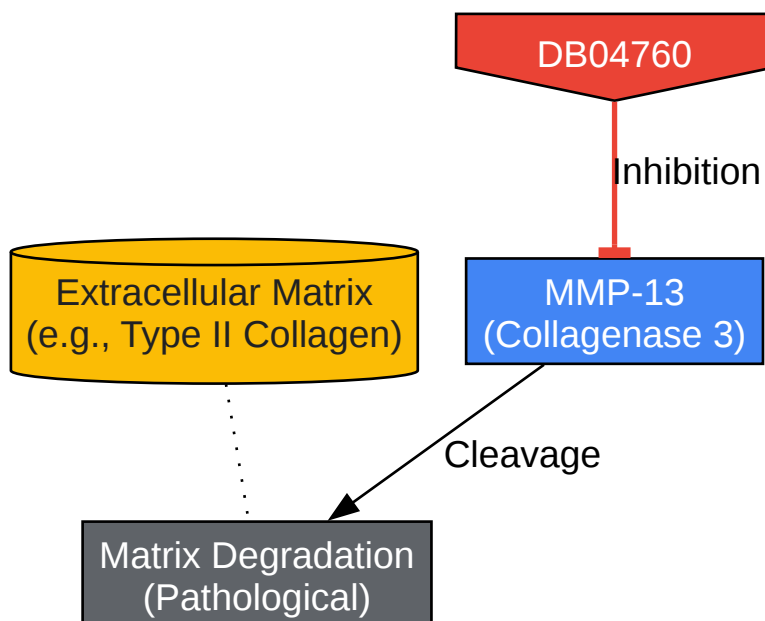
Experimental Workflow: Freeze-Thaw Stability Assessment



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Caption: Workflow for quantitatively measuring the effect of freeze-thaw cycles on **DB04760**.

Signaling Pathway: MMP-13 Inhibition



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Caption: **DB04760** selectively inhibits MMP-13, preventing extracellular matrix degradation.

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